Core Identity and Physicochemical Characteristics
Core Identity and Physicochemical Characteristics
An In-Depth Technical Guide to 2,4-Dimethylphenol-3,5,6-d3
This guide provides a comprehensive technical overview of 2,4-Dimethylphenol-3,5,6-d3 (2,4-DMP-d3), a deuterated stable isotope-labeled compound. Tailored for researchers, analytical scientists, and professionals in drug development and environmental analysis, this document delves into the compound's fundamental properties, its critical role in quantitative analysis, and the methodologies that ensure data integrity. We will explore the causality behind its application as an internal standard, grounding theoretical principles in practical, field-proven workflows.
2,4-Dimethylphenol-3,5,6-d3 is a synthetic, isotopically enriched form of 2,4-Dimethylphenol (also known as 2,4-xylenol). In this labeled variant, three hydrogen atoms on the aromatic ring at positions 3, 5, and 6 have been replaced with deuterium (D), a stable, non-radioactive isotope of hydrogen. This specific labeling results in a mass shift of +3 atomic mass units compared to its unlabeled counterpart.[1] This seemingly simple modification is the cornerstone of its utility in modern analytical chemistry.
The rationale for using stable isotopes like deuterium lies in their chemical near-identity to the natural isotope (protium, ¹H). Deuterated compounds exhibit virtually identical physical and chemical behaviors—such as polarity, boiling point, and chromatographic retention time—to their native analogues. However, their increased mass makes them unambiguously distinguishable by mass spectrometry, a principle that is fundamental to its primary application.
Below is a visualization of its chemical structure, highlighting the positions of deuterium substitution.
Caption: Chemical structure of 2,4-Dimethylphenol-3,5,6-d3.
Table 1: Physicochemical Properties of 2,4-Dimethylphenol-3,5,6-d3
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 93951-75-8 | [1][2][3] |
| Molecular Formula | C₈D₃H₇O | [1][4] |
| Molecular Weight | 125.18 g/mol | [1][3][4] |
| Unlabeled CAS No. | 105-67-9 | [3] |
| Unlabeled MW | 122.16 g/mol | [5][6] |
| Form | Solid | [1] |
| Melting Point | 22-23 °C (lit.) | [1][7] |
| Boiling Point | 211-212 °C (lit.) | [1][7] |
| Isotopic Purity | ≥98 atom % D | [1][8] |
| Chemical Purity | ≥99% (CP) | [1] |
| InChI Key | KUFFULVDNCHOFZ-QGZYMEECSA-N |[1] |
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core value of 2,4-DMP-d3 is realized in its application as an internal standard (IS) for Isotope Dilution Mass Spectrometry (IDMS). This analytical technique is considered the "gold standard" for quantification, providing the highest level of accuracy and precision.
Why is a Stable Isotope-Labeled Internal Standard Superior?
An ideal internal standard must behave identically to the analyte of interest (the "target") throughout the entire analytical workflow—from sample extraction and cleanup to chromatographic separation and ionization. Any sample loss or variation in instrument response must affect both the analyte and the IS to the exact same degree.
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Co-elution: Because 2,4-DMP-d3 has nearly identical polarity and chemical properties to the unlabeled 2,4-DMP, it co-elutes during chromatographic separation (e.g., GC or LC). This ensures that any matrix effects—suppression or enhancement of the signal due to co-eluting interferences from the sample matrix—are experienced by both the analyte and the standard at the same time, effectively canceling out the error.
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Correction for Sample Loss: During multi-step sample preparation procedures (e.g., liquid-liquid extraction, solid-phase extraction), it is inevitable that some amount of the analyte will be lost. By adding a known amount of 2,4-DMP-d3 to the sample at the very beginning of the process, the IS experiences the same procedural losses as the native analyte. The final quantification is based on the ratio of the native analyte signal to the IS signal. As long as some material remains for detection, this ratio remains constant, providing an accurate calculation of the original analyte concentration.
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Trustworthiness through Self-Validation: This system is inherently self-validating. If the recovery of the internal standard is unexpectedly low, it immediately signals a problem with the extraction or sample processing, invalidating that specific sample's result and preventing the reporting of erroneous data.
Experimental Workflow: Quantification of 2,4-Dimethylphenol in Environmental Samples
The following protocol outlines a typical workflow for the quantification of 2,4-DMP in a water sample using 2,4-DMP-d3 as an internal standard, analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). This methodology is adaptable for various matrices, including biological fluids and industrial process streams.
Step-by-Step Protocol:
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Preparation of Standards:
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Prepare a stock solution of unlabeled 2,4-DMP (the analyte) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
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Prepare a stock solution of 2,4-DMP-d3 (the internal standard) in the same solvent at 1 mg/mL.
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From these stocks, create a series of calibration standards containing a fixed concentration of the IS (e.g., 50 ng/mL) and varying concentrations of the analyte (e.g., 1, 5, 10, 50, 100, 200 ng/mL). This builds the calibration curve.
-
-
Sample Preparation & Spiking:
-
Collect the water sample (e.g., 100 mL) in a clean glass container.
-
Crucial Step: Add a precise volume of the 2,4-DMP-d3 stock solution to the water sample to achieve a final concentration identical to that in the calibration standards (e.g., 50 ng/mL). This is the "spiking" step.
-
Acidify the sample with an acid like HCl to a pH of ~2 to ensure the phenol is in its protonated form, which is more amenable to extraction.
-
-
Extraction (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., a polymeric sorbent like HLB) with methanol followed by acidified water.
-
Pass the spiked water sample through the SPE cartridge. Both the analyte and the IS will be retained on the sorbent.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and IS from the cartridge with a strong organic solvent like ethyl acetate or acetone.[9]
-
-
Concentration and Derivatization (Optional but Recommended):
-
Evaporate the eluate to a small volume (e.g., 100 µL) under a gentle stream of nitrogen.
-
For improved GC performance and sensitivity, derivatize the phenolic hydroxyl group. A common method is silylation using an agent like BSTFA. This converts the polar -OH group into a non-polar -O-Si(CH₃)₃ group.
-
-
GC-MS Analysis:
-
Inject 1 µL of the final extract into the GC-MS system.
-
The GC will separate the components of the mixture, with 2,4-DMP and 2,4-DMP-d3 co-eluting.
-
The mass spectrometer, operating in Selected Ion Monitoring (SIM) mode, will monitor for specific ions characteristic of the analyte and the internal standard.
-
-
Data Processing & Quantification:
-
Identify the chromatographic peak corresponding to 2,4-DMP and its d3-labeled standard.
-
For each calibration standard, calculate the ratio of the analyte's quantifier ion peak area to the IS's quantifier ion peak area. Plot this ratio against the analyte concentration to generate a linear calibration curve.
-
Calculate the same peak area ratio for the unknown sample.
-
Determine the concentration of 2,4-DMP in the sample by interpolating its peak area ratio on the calibration curve.
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The following diagram illustrates this comprehensive analytical workflow.
Caption: Workflow for quantitative analysis using an internal standard.
Spectroscopic Characterization
The confident use of 2,4-DMP-d3 requires an understanding of its mass spectrometric and NMR spectroscopic signatures compared to its unlabeled form.
Mass Spectrometry (MS)
Under Electron Ionization (EI), the primary fragmentation pattern involves the loss of a methyl group (-15 amu) and the loss of a CHO group (-29 amu). For the deuterated standard, the molecular ion and any fragments retaining the deuterated ring will be shifted by +3 m/z units.
Table 2: Comparison of Expected EI-MS Fragments
| Ion Description | Unlabeled 2,4-DMP (m/z) | 2,4-DMP-d3 (m/z) | Rationale for Shift |
|---|---|---|---|
| Molecular Ion [M]⁺ | 122 | 125 | Full molecule with 3 deuterium atoms. |
| [M-CH₃]⁺ | 107 | 110 | Loss of a methyl group; deuterated ring remains intact. |
| [M-CHO]⁺ | 93 | 96 | Loss of a formyl radical; deuterated ring remains intact. |
| Benzenium Ion | 77 | 79-80 | Complex fragmentation, but core C₆DxHy fragments will show mass shifts. |
Note: The m/z values for the unlabeled compound are well-documented in spectral databases.[6][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive structural confirmation. The key difference in the ¹H NMR spectrum of 2,4-DMP-d3 compared to 2,4-DMP is the absence of signals for the aromatic protons at positions 3, 5, and 6. In the ¹³C NMR, the signals for the deuterated carbons (C3, C5, C6) will be significantly attenuated and will appear as multiplets due to carbon-deuterium coupling, a distinct signature of successful labeling.
Table 3: Expected Differences in NMR Spectra (in CDCl₃)
| Spectrum | Unlabeled 2,4-DMP | 2,4-DMP-d3 |
|---|---|---|
| ¹H NMR | Aromatic protons at positions 3, 5, and 6 are present as distinct signals. | Signals for protons at positions 3, 5, and 6 are absent. |
| ¹³C NMR | Signals for C3, C5, and C6 appear as sharp singlets (proton-decoupled). | Signals for C3, C5, and C6 are triplets (due to C-D coupling) and have reduced intensity. |
Note: Reference spectra for the unlabeled compound are available for comparison.[10][11]
Safety, Handling, and Storage
Proper handling of 2,4-DMP-d3 is critical. Like its unlabeled counterpart, it is classified as a hazardous substance.
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Hazard Classifications: Acutely toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects.[1][9]
-
Signal Word: Danger[1]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store at room temperature in a tightly sealed container, away from oxidizing agents.[8] The compound is stable if stored under recommended conditions, but re-analysis for chemical purity is advised after extended periods (e.g., three years).[8]
Conclusion
2,4-Dimethylphenol-3,5,6-d3 is more than just a labeled chemical; it is an enabling tool for achieving the highest standards of analytical accuracy. Its utility is grounded in the robust principles of isotope dilution mass spectrometry, providing a self-validating system to correct for experimental variability and matrix effects. For scientists engaged in trace-level quantification in complex matrices—from environmental monitoring to clinical diagnostics and pharmaceutical development—the proper use of this internal standard is indispensable for generating reliable, defensible data.
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3,5-Dimethylphenol. PubChem, National Center for Biotechnology Information. [Link]
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Synthesis of 2,4-dimethyl-6-hydroxybenzaldehyde. PrepChem.com. [Link]
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Phenol, 2,4-dimethyl-. NIST WebBook, SRD 69. [Link]
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2,4-Dimethylphenol. mzCloud. [Link]
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Xylenol. Wikipedia. [Link]
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1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0032151). Human Metabolome Database. [Link]
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2,4-Dichloro-3,5-dimethylphenol; LC-ESI-QFT; MS2. MassBank. [Link]
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2,4-Dimethylphenol-3,5,6-d3. ESSLAB. [Link]
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2,4-xylenol. The Good Scents Company. [Link]
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Ambient Water Quality Criteria for 2,4-dimethylphenol. U.S. Environmental Protection Agency. [Link]
- Preparation method of 3,5-dimethylphenol.
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